![molecular formula C20H19BrFN3O2 B3488589 N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B3488589.png)
N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE
Overview
Description
N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a methoxyphenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound is commonly used in Suzuki-Miyaura coupling reactions and shares some structural similarities.
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Another related compound with a pyrazole ring and similar functional groups.
Properties
IUPAC Name |
N-[4-bromo-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O2/c1-27-17-9-4-14(5-10-17)6-11-19(26)23-20-18(21)13-25(24-20)12-15-2-7-16(22)8-3-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBJMQOHVISBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


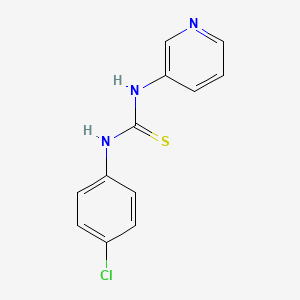
![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B3488518.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3488525.png)
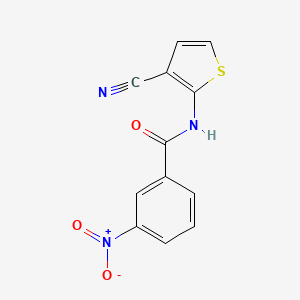
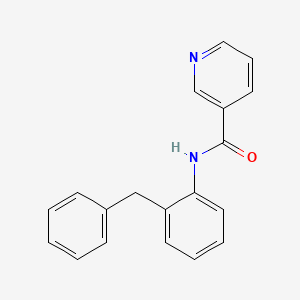
![2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3488544.png)
![1-(4-BROMOPHENYL)-5-[(E)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B3488548.png)
![1-{4-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B3488564.png)
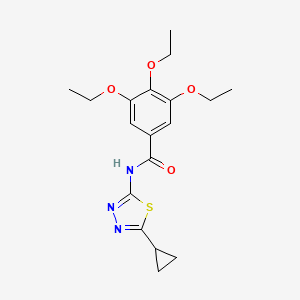
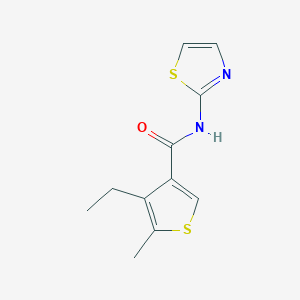

![methyl 4,5-dimethyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3488581.png)
![1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3488615.png)
